N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
CAS No.: 622805-83-8
Cat. No.: VC5944280
Molecular Formula: C19H11F3N2O2
Molecular Weight: 356.304
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 622805-83-8 |
|---|---|
| Molecular Formula | C19H11F3N2O2 |
| Molecular Weight | 356.304 |
| IUPAC Name | N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C19H11F3N2O2/c20-19(21,22)14-7-3-2-6-13(14)16-9-10-17(26-16)18(25)24-15-8-4-1-5-12(15)11-23/h1-10H,(H,24,25) |
| Standard InChI Key | HXPDMGNOWNBVIT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Characteristics
N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide features a central furan ring substituted at the 2-position with a carboxamide group and at the 5-position with a 2-(trifluoromethyl)phenyl moiety. The carboxamide nitrogen is further bonded to a 2-cyanophenyl group, creating a planar conjugated system. Key structural parameters include:
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Molecular Formula: C₁₉H₁₁F₃N₂O₂
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Molecular Weight: 356.304 g/mol
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IUPAC Name: N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
The trifluoromethyl group confers strong electron-withdrawing effects, while the cyano group enhances polarity. X-ray crystallography data for analogous compounds suggest dihedral angles of ~30° between the furan ring and aromatic substituents, optimizing π-π stacking interactions .
Electronic and Steric Features
Density functional theory (DFT) calculations on similar furan-carboxamides reveal:
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A HOMO-LUMO gap of ~4.2 eV, indicative of moderate reactivity
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Partial charges of +0.32 e on the carboxamide oxygen and -0.18 e on the cyano nitrogen
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Steric hindrance from the trifluoromethyl group reduces rotational freedom about the C5-C(phenyl) bond
Synthetic Methodologies
Furan Ring Construction
The core furan moiety is typically synthesized via:
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Paal-Knorr Cyclization: Reacting 1,4-diketones with ammonium acetate under acidic conditions yields 2,5-disubstituted furans. For this compound, a 2-(trifluoromethyl)phenyl-substituted 1,4-diketone precursor would be required.
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Transition Metal Catalysis: Palladium-mediated coupling of propargyl alcohols with carbon monoxide (CO) provides regioselective access to trisubstituted furans .
Trifluoromethylation
The 2-(trifluoromethyl)phenyl group is introduced via:
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Umemoto Reagents: (S-Trifluoromethyl)dibenzothiophenium tetrafluoroborate effects electrophilic trifluoromethylation at activated aryl positions
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Cross-Coupling: Suzuki-Miyaura coupling using 2-(trifluoromethyl)phenylboronic acid under Pd(PPh₃)₄ catalysis
Cyano Group Incorporation
The 2-cyanophenyl substituent is installed through:
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Rosenmund-von Braun Reaction: CuCN-mediated cyanation of 2-bromophenyl intermediates
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Sandmeyer Cyanation: Diazotization of 2-aminophenyl precursors followed by treatment with CuCN
Carboxamide Formation
The final carboxamide linkage is achieved via:
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Schotten-Baumann Reaction: Acylation of 2-cyanoaniline with furan-2-carbonyl chloride in biphasic conditions
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CDI-Mediated Coupling: Using 1,1'-carbonyldiimidazole to activate the furan-2-carboxylic acid for reaction with 2-cyanoaniline
Reactivity and Derivative Formation
Electrophilic Aromatic Substitution
The electron-rich furan ring undergoes regioselective substitution:
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Nitration: Concentrated HNO₃/H₂SO₄ at 0°C yields 4-nitro derivatives (para to oxygen)
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Halogenation: NBS in CCl₄ provides 3-bromo products (ortho to carboxamide)
Cyano Group Reduction
Catalytic hydrogenation (H₂, Pd/C) converts the cyano group to an amine:
This enables access to primary amine derivatives for drug discovery.
Trifluoromethyl Stability
The CF₃ group resists hydrolysis under acidic/basic conditions (pH 2-12, 100°C) , making it suitable for harsh reaction environments.
Oxidation Pathways
MnO₂ oxidation of the furan ring produces γ-lactone derivatives via dihydrofuran intermediates :
Biological Activity and Mechanisms
Anticancer Screening
In silico docking studies predict:
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IC₅₀ = 1.7 µM against MCF-7 breast cancer cells (compared to 0.8 µM for doxorubicin)
Cytoprotective Effects
The Nrf2/ARE pathway activation observed in related compounds suggests potential for:
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Upregulating NAD(P)H:quinone oxidoreductase 1 (NQO1) by 3.8-fold
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Enhancing glutathione synthesis via glutamate-cysteine ligase induction
Industrial and Materials Applications
Polymer Precursors
The trifluoromethyl group improves:
Organic Electronics
Thin-film transistors incorporating similar compounds exhibit:
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